molecular formula C17H13F3N2O2S B2502301 Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 299165-10-9

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2502301
CAS No.: 299165-10-9
M. Wt: 366.36
InChI Key: FIIQBNRDZWSSDL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. Its structure includes a phenyl group at position 6, a trifluoromethyl (CF₃) substituent at position 4, and an ethyl ester at position 2. The 3-amino group enhances reactivity for further functionalization, while the CF₃ group contributes to electron-withdrawing effects and metabolic stability . This compound has been studied for its crystallographic properties, with its structure confirmed via X-ray diffraction .

Properties

IUPAC Name

ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIQBNRDZWSSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield a chalcone intermediate. This intermediate can then be treated with 2-cyanothioacetamide to form the desired thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it an attractive candidate for drug development targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethyl group is believed to contribute to improved binding affinity to target receptors, thereby enhancing therapeutic efficacy .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its chemical structure offers potential benefits in pest control applications.

Efficacy Against Pests

Studies have demonstrated that this compound exhibits significant insecticidal activity against specific pests, making it a candidate for developing new agrochemical products. Its effectiveness is attributed to its ability to disrupt metabolic pathways in target organisms .

Material Science

The compound is also being investigated for its properties in material science, particularly in the development of advanced materials such as coatings that require enhanced durability and resistance to environmental factors.

Properties and Applications

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. These enhancements make it suitable for applications in protective coatings and industrial materials .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Researchers have utilized this compound to investigate its effects on various enzymes involved in metabolic processes. The findings have implications for developing new therapeutic strategies aimed at metabolic disorders .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhanced biological activity and lipophilicity
Agricultural ChemistryFormulation of agrochemicalsEffective pest control
Material ScienceDevelopment of advanced coatingsImproved durability and thermal stability
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) : Compounds with CF₃ (e.g., target compound and ) exhibit higher metabolic stability due to the electron-withdrawing nature of CF₃, which resists oxidative degradation.
  • Aryl Substituents : Phenyl (target), methoxyphenyl , and methylphenyl groups modulate lipophilicity and solubility. Methoxy groups enhance aqueous solubility via polar interactions.
  • Heterocyclic Variations : Pyrazole and thiophene substituents introduce hydrogen-bonding and π-stacking capabilities, respectively, influencing biological target interactions.

Melting Points and Solubility

  • Carboxamide Analogues : Higher solubility in polar solvents (e.g., DMF) vs. ester derivatives .
  • Thiophene Derivatives : Lower melting points (~180°C) due to reduced symmetry .

Biological Activity

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 104960-56-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor effects, mechanisms of action, and safety considerations.

  • Molecular Formula : C15H9F3N2O2S
  • Molar Mass : 338.3 g/mol
  • Melting Point : 159 °C
  • Risk Codes : Irritating to eyes, respiratory system, and skin .

Antitumor Activity

Recent studies have indicated that compounds within the thieno[2,3-b]pyridine class exhibit promising antitumor properties. A notable study assessed the cytotoxic effects of various derivatives against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The results demonstrated that the compound exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) at similar concentrations .

Case Study: Cell Line Evaluation

The following table summarizes the findings from a study evaluating the cytotoxicity of this compound against various cell lines:

Cell Line GI50 Concentration (μM) Effect on Viability
MDA-MB-231 (TNBC)13Significant inhibition
MDA-MB-468 (TNBC)15Significant inhibition
MCF-12A (Non-tumorigenic)>50Minimal effect

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound's selective toxicity towards cancer cells suggests a potential therapeutic window for further development.

The mechanism through which this compound exerts its effects appears to be linked to alterations in cell cycle progression rather than inducing apoptosis. Flow cytometry analysis indicated that treatment with this compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in cell cycle dynamics rather than direct apoptotic pathways .

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial. The compound is classified as irritating to the eyes and respiratory system, necessitating appropriate handling precautions during laboratory work. Safety data sheets recommend wearing suitable protective clothing and ensuring proper ventilation when handling this compound .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative protocol involves reacting a pyridine-3-carbonitrile precursor (e.g., 4-phenyl-6-(substituted)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with ethyl 2-chloroacetate in ethanol under reflux, catalyzed by sodium ethoxide (EtONa). Purification is achieved via extraction (EtOAc/HCl wash) and solvent evaporation. Yields range from 76–90%, depending on substituents and reaction optimization .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons, trifluoromethyl splitting, and ester carbonyl signals (e.g., δ 165.3 ppm for C=O) .
  • IR spectroscopy : NH2_2 stretches (3354–3487 cm1^{-1}), C=O (1660 cm1^{-1}), and C≡N (1599 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 381.1) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Advanced: How can synthetic yields and purity be optimized for this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
  • Catalyst tuning : Substituent-dependent base catalysts (e.g., K2_2CO3_3 vs. EtONa) improve regioselectivity .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation.
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates high-purity fractions (>95%) .

Advanced: How are structural data contradictions resolved (e.g., crystallography vs. NMR)?

Methodological Answer:
Contradictions arise in cases of dynamic equilibria (e.g., keto-enol tautomerism) or disordered crystal packing. Resolution methods:

  • Combined XRD/NMR analysis : SHELX-refined X-ray structures validate NMR assignments of trifluoromethyl orientation or thieno-pyridine ring conformation .
  • DFT calculations : Quantum-mechanical modeling predicts stable conformers and electronic environments, reconciling spectral discrepancies .

Advanced: What structure-activity relationship (SAR) insights exist for pharmacological applications?

Methodological Answer:
SAR studies focus on:

  • Trifluoromethyl role : Enhances metabolic stability and lipophilicity, critical for membrane penetration .
  • Amino group modifications : Substitution with heteroaryl groups (e.g., pyrimidinyl) improves antimicrobial activity (MIC values <1 µg/mL against S. aureus) .
  • Phenyl ring substitution : Bromo or methoxy groups at the 4-position increase potency via π-π stacking with target enzymes .

Advanced: How is compound stability evaluated under experimental conditions?

Methodological Answer:
Stability protocols include:

  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for most derivatives) .
  • pH-dependent hydrolysis : Incubation in buffered solutions (pH 1–13) monitors ester group integrity via HPLC .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation products under accelerated conditions .

Advanced: What computational approaches model this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting nucleophilic attack sites .
  • Molecular docking : Simulates binding to biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, with scoring functions validating affinity trends .

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